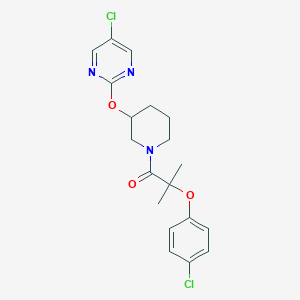

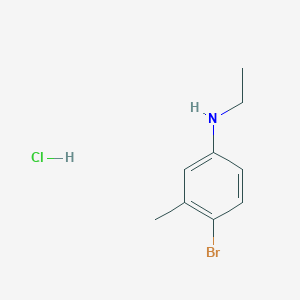

(4-Bromo-3-methylphenyl)ethylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related bromo- and ethylamine derivatives involves multiple steps, including etherification, aminating, and Nenitzescu reactions. For instance, certain compounds were synthesized with a total yield of 36%, starting from ethyl 4-chloroacetoacetate and thiophenol through sulfide etherification and aminating reactions, leading to significant yields under specific reaction conditions (L. Dan, 2006). These methodologies provide insights into the synthesis of "(4-Bromo-3-methylphenyl)ethylamine hydrochloride," highlighting the importance of reaction conditions in achieving high yields.

Molecular Structure AnalysisThe molecular structure of related compounds has been extensively characterized using techniques such as IR, ^1H-NMR, and MS. For example, the structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single crystal X-ray diffraction studies, showcasing the compound's triclinic crystal system and intramolecular hydrogen bonds contributing to structural stability (D. Achutha et al., 2017). Such analyses are crucial for understanding the molecular geometry and electronic structure of "(4-Bromo-3-methylphenyl)ethylamine hydrochloride."

Chemical Reactions and PropertiesThe chemical reactivity of related bromophenyl and ethylamine compounds includes reactions with nucleophiles leading to various functionalized products. For example, reactions of 2-bromo-1-phenyl- and 2-bromo-1-(4-methylphenyl)-3,4,4-trichlorobut-3-en-1-ones with morpholine and diethylamine were studied, revealing prototropic allylic rearrangement and the formation of mixtures of E and Z isomers (V. Potkin et al., 2007). These reactions are indicative of the potential chemical behavior of "(4-Bromo-3-methylphenyl)ethylamine hydrochloride."

Physical Properties Analysis

The physical properties of chemically similar compounds, such as solubility, melting point, and crystalline structure, are essential for applications in material science and pharmaceuticals. For instance, the crystal structure of a chiral photochromic Schiff base, synthesized from (R)-(+)-1-(4-bromophenyl)ethylamine, was determined, showing the phenol–imine tautomer and intramolecular hydrogen bonding (R. Moriwaki & T. Akitsu, 2015). Understanding these properties for "(4-Bromo-3-methylphenyl)ethylamine hydrochloride" can aid in its application in various fields.

Chemical Properties Analysis

Analyzing the chemical properties, such as reactivity with other compounds, stability under different conditions, and the ability to undergo specific reactions, is crucial. Research on related compounds, such as the synthesis and dopamine receptor affinities of derivatives starting from 4-fluoro-3-hydroxytoluene, provides insights into the functional group effects on biological activity and chemical reactivity (F. Claudi et al., 1990). These studies inform the potential chemical interactions of "(4-Bromo-3-methylphenyl)ethylamine hydrochloride" with biological targets or other chemical entities.

Wissenschaftliche Forschungsanwendungen

Metabolism and Derivative Synthesis

- In Vivo Metabolism Studies: A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, which is structurally related to (4-Bromo-3-methylphenyl)ethylamine, identified various metabolites, indicating complex metabolic pathways (Kanamori et al., 2002).

- Derivative Synthesis for Pharmacological Activity: The synthesis of pharmacologically active benzo[b]thiophen derivatives, including 2-(5- and 7-Hydroxy-3-benzo[b]thienyl)ethylamines, highlights the chemical versatility and potential for creating compounds with biological activity (Chapman et al., 1973).

Pharmacological Research

- Antidepressant Activity Research: Research on 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including their synthesis and evaluation for antidepressant activity, provides insights into the therapeutic potential of such compounds (Yardley et al., 1990).

- Imaging Sigma Receptor Positive Tumors: The development of N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine, a ligand for imaging sigma receptor positive tumors, demonstrates the role of such compounds in diagnostic imaging (John et al., 1996).

Organic Chemistry and Catalysis

- Ruthenium Catalysts Synthesis: The preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction showcases the use of related compounds in catalytic processes (Facchetti et al., 2016).

Molecular Structure Analysis

- Crystallographic Studies: Investigations into the structural properties of compounds like p-Hydroxyephedrinium dihydrogenphosphate contribute to a deeper understanding of molecular interactions and conformations (Datta et al., 1994).

Antimicrobial Research

- Antimicrobial Agent Development: Synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents demonstrate the ongoing research in developing new drugs for combating microbial infections (Doraswamy & Ramana, 2013).

Broad-Spectrum Antiviral Research

- Antiviral Compound Development: Arbidol, a compound with a structure similar to (4-Bromo-3-methylphenyl)ethylamine, showcases the potential of such chemicals in developing broad-spectrum antiviral drugs (Boriskin et al., 2008).

Safety and Hazards

Eigenschaften

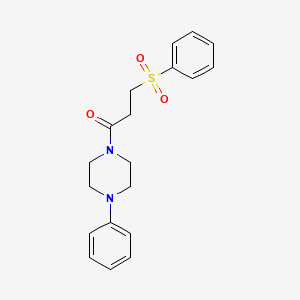

IUPAC Name |

4-bromo-N-ethyl-3-methylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-3-11-8-4-5-9(10)7(2)6-8;/h4-6,11H,3H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAZEFZNRSJECA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)Br)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-3-methylphenyl)ethylamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2493592.png)

![1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2493595.png)

![N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2493598.png)

![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)

![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)

![1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2493604.png)

![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2493612.png)